![molecular formula C12H22O2 B150292 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane CAS No. 134876-96-3](/img/structure/B150292.png)
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane, also known as DMDO, is a chemical compound that belongs to the family of dioxolanes. DMDO has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, drug discovery, and medicinal chemistry.
Mechanism Of Action
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to undergo a ring-opening reaction in the presence of various nucleophiles, such as water, alcohols, and amines. The ring-opening reaction results in the formation of a stable intermediate, which can then react with other molecules to form various products. The mechanism of action of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is highly dependent on the nature of the nucleophile and the reaction conditions.
Biochemical And Physiological Effects
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to have various biochemical and physiological effects. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been shown to have antiviral activity against various viruses, including HIV-1 and hepatitis C virus. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to have anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases, such as arthritis and asthma.
Advantages And Limitations For Lab Experiments
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has several advantages for use in lab experiments. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is a stable and easily synthesized compound, which makes it readily available for use in various reactions. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is also a versatile reagent, which can be used for the synthesis of various bioactive molecules. However, 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has some limitations for use in lab experiments. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is highly reactive and can undergo side reactions, which can affect the yield and purity of the desired product. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is also highly toxic and must be handled with care.
Future Directions
There are several future directions for the study of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane. One potential direction is the development of new synthetic methods for 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane that are more efficient and environmentally friendly. Another potential direction is the study of the mechanism of action of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane in more detail, which may lead to the development of new bioactive molecules. The use of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane as a prodrug for targeted drug delivery is another potential direction for future research. Finally, the study of the toxicological effects of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane on the environment and human health is an important area for future research.
Synthesis Methods
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane can be synthesized through a multistep process involving several chemical reactions. One of the most common methods for synthesizing 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane involves the reaction of 2,6-dimethylhept-5-en-2-ol with 1,3-dioxolane in the presence of a strong acid catalyst. The reaction proceeds through an acid-catalyzed cyclization mechanism, resulting in the formation of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane. The purity and yield of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane can be improved through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been extensively studied for its potential applications in various fields, including organic synthesis, drug discovery, and medicinal chemistry. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been used as a reagent in organic synthesis to introduce a dioxolane moiety into various molecules. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been used in the synthesis of natural products, such as terpenoids and steroids. In drug discovery, 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been used as a starting material for the synthesis of bioactive molecules, such as antitumor agents and antiviral agents. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been studied for its potential use as a prodrug for delivering drugs to specific targets in the body.
properties
CAS RN |
134876-96-3 |
|---|---|
Product Name |
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane |
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-12H,4,6-9H2,1-3H3/t11-/m0/s1 |
InChI Key |
KCHXLUDCEMDEFL-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CC1OCCO1 |
SMILES |
CC(CCC=C(C)C)CC1OCCO1 |
Canonical SMILES |
CC(CCC=C(C)C)CC1OCCO1 |
Other CAS RN |
134876-96-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




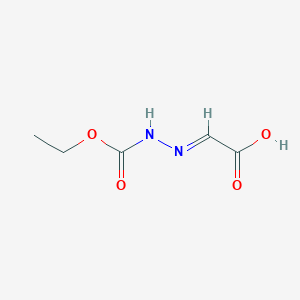

![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)
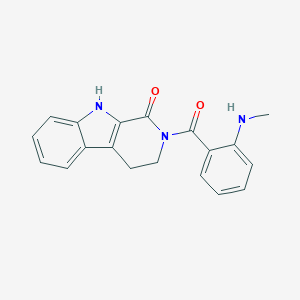
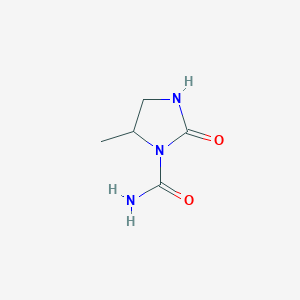
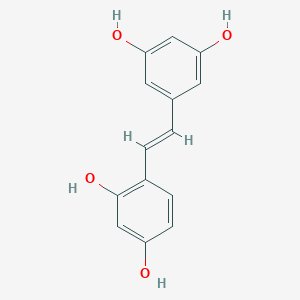
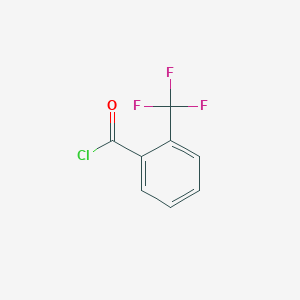
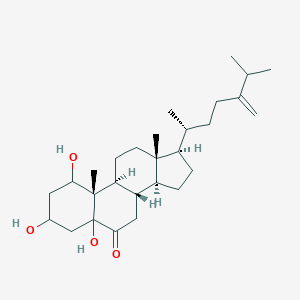
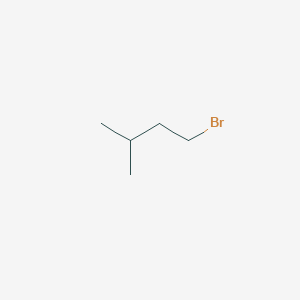
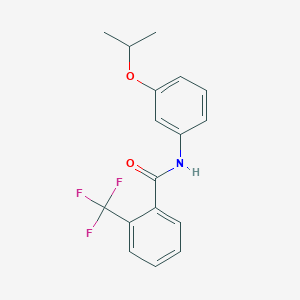
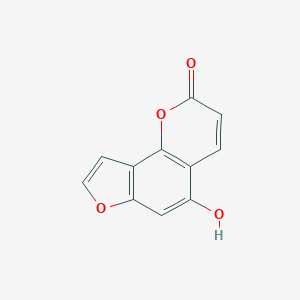
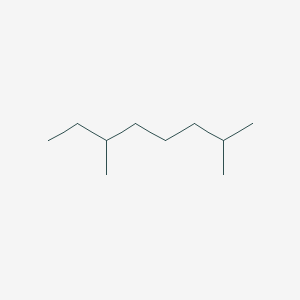
![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)